4-Bromo-3-(difluoromethyl)aniline is an organic compound notable for its unique chemical structure and properties. It belongs to the class of aromatic amines, where a bromine atom and a difluoromethyl group are substituted on the aniline ring. This compound is significant in various scientific and industrial applications due to its reactivity and ability to undergo multiple chemical transformations.
4-Bromo-3-(difluoromethyl)aniline is classified as:
The synthesis of 4-Bromo-3-(difluoromethyl)aniline typically involves several key steps:
The reaction conditions for bromination generally require:
Industrial methods may utilize continuous flow reactors to optimize reaction conditions, allowing for better control over temperature and pressure, which enhances yield and purity .
The molecular structure of 4-Bromo-3-(difluoromethyl)aniline can be represented as follows:
The structural formula can be denoted by the SMILES representation: NC1=CC(=C(Br)C=C1)C(F)(F)F .
YGNISOAUPSJDJE-UHFFFAOYSA-N4-Bromo-3-(difluoromethyl)aniline participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-Bromo-3-(difluoromethyl)aniline involves several steps depending on the specific reaction pathway:
Data regarding specific reaction rates or yields can vary based on conditions such as solvent choice and temperature .
Relevant data includes:
4-Bromo-3-(difluoromethyl)aniline has several scientific uses:
Its ability to undergo various transformations makes it valuable in synthetic organic chemistry, particularly for creating complex molecular architectures .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2